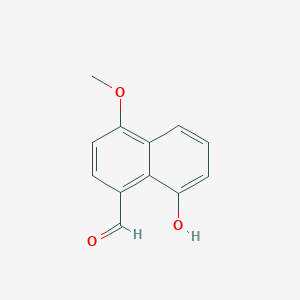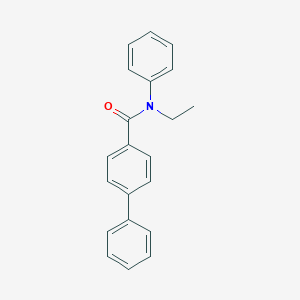![molecular formula C13H11ClO3S2 B274508 1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B274508.png)
1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as CTME, is a chemical compound that has been widely used in scientific research. It belongs to the family of sulfonyl ketones and has shown promising results in various studies. The purpose of
作用機序
1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone inhibits the activity of PKC by binding to its regulatory domain. PKC plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, this compound can modulate these processes and potentially treat various diseases, including cancer.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. It can also modulate the immune system by inhibiting the activation of T cells and reducing the production of cytokines. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
実験室実験の利点と制限
1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone has several advantages for lab experiments. It is a potent and selective inhibitor of PKC, which makes it an ideal tool for investigating the role of PKC in various biological processes. This compound is also relatively easy to synthesize, which makes it readily available for scientific research. However, this compound has some limitations. It has low solubility in water, which can limit its use in some experiments. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several possible future directions for 1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone research. One potential direction is to investigate its potential as an anticancer agent. This compound has shown promising results in inhibiting the growth of cancer cells, and further research is needed to determine its efficacy in vivo. Another potential direction is to investigate its role in modulating the immune system. This compound has been shown to inhibit the activation of T cells, and further research is needed to determine its potential as an immunosuppressive agent. Finally, this compound can be used as a tool to investigate the role of PKC in various biological processes. Further research is needed to determine the specific mechanisms by which this compound modulates PKC activity and its downstream effects on cellular processes.
Conclusion
In conclusion, this compound is a promising compound that has been extensively used in scientific research. It has shown potential as an anticancer agent and a modulator of the immune system. This compound's ability to inhibit PKC activity makes it an ideal tool for investigating the role of PKC in various biological processes. However, further research is needed to determine its efficacy in vivo and its potential as an immunosuppressive agent. Overall, this compound represents a valuable pharmacological tool for investigating various biological processes and has the potential to lead to the development of new therapies for various diseases.
合成法
1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone can be synthesized through a multi-step process involving the reaction of various reagents. The initial step involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride, followed by the reaction of the resulting compound with 4-methylbenzenesulfonyl chloride. The final step involves the reaction of the intermediate compound with ethyl magnesium bromide. The yield of the final product is around 50%.
科学的研究の応用
1-(5-Chlorothiophen-2-yl)-2-[(4-methylphenyl)sulfonyl]ethanone has been extensively used in scientific research as a pharmacological tool to investigate various biological processes. It has been shown to inhibit the activity of protein kinase C (PKC), a family of enzymes that play a crucial role in regulating various cellular processes. This compound has also been shown to inhibit the growth of cancer cells, and its potential as an anticancer agent is currently being investigated.
特性
分子式 |
C13H11ClO3S2 |
|---|---|
分子量 |
314.8 g/mol |
IUPAC名 |
1-(5-chlorothiophen-2-yl)-2-(4-methylphenyl)sulfonylethanone |
InChI |
InChI=1S/C13H11ClO3S2/c1-9-2-4-10(5-3-9)19(16,17)8-11(15)12-6-7-13(14)18-12/h2-7H,8H2,1H3 |
InChIキー |
VZOBZDWUQRPGMY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(S2)Cl |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-3-phenylurea](/img/structure/B274429.png)
![ethyl 6-bromo-2-[(dimethylamino)methyl]-5-hydroxy-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B274435.png)
![ethyl 5-(acetyloxy)-2-[(dimethylamino)methyl]-1-methyl-1H-indole-3-carboxylate](/img/structure/B274437.png)
![4-(4-Isopropylphenyl)-5-methyl-pyridazino[4,3-b]indol-3-amine](/img/structure/B274438.png)






![Methyl 2-({[(cyanoimino)(methylsulfanyl)methyl]sulfanyl}methyl)benzoate](/img/structure/B274454.png)
![1-Iodo-4-phenylbicyclo[2.2.2]octane](/img/structure/B274455.png)